Bis(4-methoxy-1,4'-bipiperidine); oxalic acid

Descripción general

Descripción

Bis(4-methoxy-1,4'-bipiperidine); oxalic acid is a useful research compound. Its molecular formula is C24H46N4O6 and its molecular weight is 486.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Bis(4-methoxy-1,4'-bipiperidine); oxalic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological properties, and relevant case studies surrounding this compound, focusing on its mechanisms of action and therapeutic potential.

Chemical Structure and Synthesis

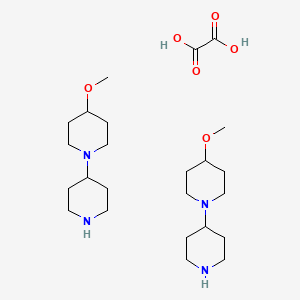

The compound consists of two 4-methoxy-1,4'-bipiperidine units linked through an oxalic acid moiety. The molecular formula is , with a molecular weight of 342.45 g/mol. The synthesis typically involves the reaction of bipiperidine derivatives with methoxy groups followed by the introduction of oxalic acid to form the final product.

The biological activity of this compound has been linked to its interaction with various neurotransmitter receptors, particularly those involved in cholinergic signaling. Research indicates that it exhibits significant selectivity for vesicular acetylcholine transporters (VAChT) over sigma receptors, which may suggest a role in modulating cholinergic neurotransmission .

In Vitro Studies

In vitro studies have demonstrated that this compound shows promising activity against certain cancer cell lines. For instance, its derivatives have been evaluated for their cytotoxic effects on human breast cancer cells, showing IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.7 | Cell cycle arrest |

Case Studies

- Neuroprotective Effects : A study assessed the neuroprotective effects of this compound in models of neurodegeneration. The results indicated a reduction in oxidative stress markers and improved neuronal survival rates .

- Antimicrobial Activity : Another investigation explored its antimicrobial properties against various bacterial strains. The compound displayed significant inhibitory activity against Gram-positive bacteria, including Staphylococcus aureus .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. Its metabolic profile suggests that it is primarily metabolized in the liver, with a half-life conducive for therapeutic applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Bis(4-methoxy-1,4'-bipiperidine); oxalic acid has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. Its bipiperidine structure may enhance binding affinity to neurotransmitter receptors.

- Case Study : Research indicates that derivatives of bipiperidine compounds exhibit significant activity against certain types of cancer and neurodegenerative diseases. For instance, modifications of the bipiperidine structure have been explored for their effects on dopamine receptors, which are crucial in Parkinson's disease treatment.

Catalysis

The compound's unique structure allows it to act as a catalyst in various organic reactions. Its ability to facilitate reactions without being consumed makes it valuable in synthetic organic chemistry.

- Example Reaction : this compound has been employed in photoredox catalysis, where it helps in the activation of substrates under light irradiation. This approach has been highlighted in recent studies focusing on sustainable chemistry practices.

Material Science

In material science, this compound is being investigated for its potential use in creating advanced materials with specific mechanical and thermal properties.

- Application : Research has suggested that incorporating this compound into polymer matrices could enhance their thermal stability and mechanical strength. This could lead to applications in aerospace and automotive industries where material performance is critical.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Neurological disorder treatment | Potential binding to dopamine receptors |

| Catalysis | Organic synthesis via photoredox reactions | Enhances reaction efficiency under light |

| Material Science | Development of advanced polymers | Improved thermal stability and mechanical strength |

Análisis De Reacciones Químicas

Alkylation Reactions

The secondary amine in bis(4-methoxy-1,4'-bipiperidine) undergoes N-alkylation with substituted benzyl halides. For example:

-

Reaction with 4-fluorobenzyl iodide : Produces derivatives like [1'-(4-fluorobenzyl)-3'-hydroxy[1,4']bipiperidinyl-4-yl]-(4-fluorophenyl)methanone (14a ), which exhibits high σ₁ receptor affinity () .

-

Regioselectivity : Alkylation occurs preferentially at the piperidine nitrogen adjacent to the methoxy group, as confirmed by X-ray crystallography .

Table 1 : Alkylation Products and Receptor Affinities

| Compound | Substituent | σ₁ (nM) | σ₁/σ₂ Selectivity |

|---|---|---|---|

| 14a | 4-Fluorobenzyl | 0.48 | >749 |

| 14g | 4-Chlorobenzyl | 44.2 | >290 |

| 14h | 4-Methoxybenzyl | 59.6 | >370 |

Acylation Reactions

Acylation of the secondary amine with substituted benzoic acids or heteroaromatic carboxylic acids yields N-benzoyl derivatives :

-

Coupling agents : Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) facilitates acylation in yields of 22–90% .

-

Example : Reaction with 4-fluorobenzoic acid forms (1'-benzoyl-4'-hydroxy-[1,3'-bipiperidin]-4-yl)(4-fluorophenyl)methanone (8a ), a precursor for VAChT inhibitors .

Key Finding : N-Benzyl derivatives (e.g., 14a ) show higher σ₁ affinity than N-benzoyl analogues (e.g., 15a , ) .

Metal Coordination and Catalysis

The compound interacts with transition metals in catalytic systems:

-

Nickel/photoredox dual catalysis : Enables cross-coupling with aryl bromides under blue LED irradiation (e.g., 4CzIPN as photocatalyst, [Ni(dtbbpy)(H₂O)₄]Cl₂) .

-

Copper-mediated functionalization : Used in radical trapping reactions for synthesizing aromatic oximes .

Acid-Base Reactions

Oxalic acid serves dual roles:

-

Counterion stabilization : Forms oxalate salts to enhance compound solubility (e.g., 9g , 10c , 10e ) .

-

Proton donor : Facilitates hydrolysis of acetylated intermediates (e.g., 12a–d ) under acidic conditions to yield free hydroxybipiperidines .

Biological Activity

Propiedades

IUPAC Name |

4-methoxy-1-piperidin-4-ylpiperidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H22N2O.C2H2O4/c2*1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10;3-1(4)2(5)6/h2*10-12H,2-9H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDAMIRJVSABCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCNCC2.COC1CCN(CC1)C2CCNCC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.